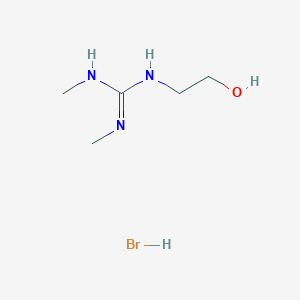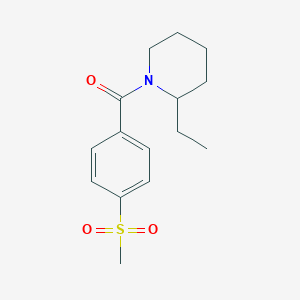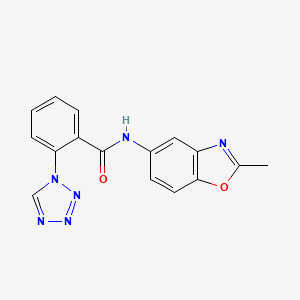
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide, commonly known as HEDG, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. HEDG is a guanidine derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of HEDG is not fully understood. However, it has been suggested that HEDG may act as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and ultimately results in its anticonvulsant and antinociceptive effects. HEDG has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
HEDG has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to its anticonvulsant and antinociceptive effects. HEDG has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using HEDG in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the central nervous system. However, one limitation of using HEDG is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of HEDG. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to further elucidate its mechanism of action and explore its potential use as a GABA receptor agonist. Additionally, future studies could investigate the potential use of HEDG in combination with other drugs for enhanced therapeutic effects.
In conclusion, HEDG is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. Its anticonvulsant, antinociceptive, and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesis Methods
HEDG can be synthesized using several methods, including the reaction of 2,3-dimethylguanidine with ethylene oxide in the presence of hydrobromic acid. Another method involves the reaction of 2,3-dimethylguanidine with epichlorohydrin in the presence of sodium hydroxide. Both methods result in the formation of HEDG hydrobromide.
Scientific Research Applications
HEDG has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antinociceptive, and neuroprotective effects in animal models. HEDG has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(2-hydroxyethyl)-2,3-dimethylguanidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.BrH/c1-6-5(7-2)8-3-4-9;/h9H,3-4H2,1-2H3,(H2,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFVCPJRNYUTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCO.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)


![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)
![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)

